5-Phenyl-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
5-Phenyl-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic organic compound It features a five-membered ring containing oxygen and nitrogen atoms, making it part of the oxazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,6-trimethylbenzaldehyde with phenylhydroxylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
5-Phenyl-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar in structure but contain sulfur instead of oxygen.
Imidazoles: Contain two nitrogen atoms in the ring.
Triazoles: Feature three nitrogen atoms in the ring.
Uniqueness
5-Phenyl-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole is unique due to its specific substitution pattern and the presence of both phenyl and trimethylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
19505-59-0 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
5-phenyl-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C18H19NO/c1-12-9-13(2)18(14(3)10-12)16-11-17(20-19-16)15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 |
InChI Key |
FFKZWGMEVNCRES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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